molecular formula C11H16N2O2 B8297380 5-Methoxy-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine

5-Methoxy-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine

Cat. No. B8297380
M. Wt: 208.26 g/mol
InChI Key: YQOAWNCUGVHCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07273865B2

Procedure details

A stirred suspension of 1.05 g (3.10 mmol) 5-iodo-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine, 59 mg (0.31 mmol) copper(I) iodide, 112 mg (0.62 mmol) 1,10-phenanthroline and 2.02 g (6.19 mmol) cesium carbonate in 5 ml methanol was heated at 130° C. for 2×3 min in a microwave oven. The resulting mixture was then cooled to room temperature and concentrated in vacuo. Flash chromatography (methanol/dichloromethane/triethylamine) afforded 394 mg (57%) 5-methoxy-2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine as a red crystalline solid. ES-MS m/e (%): 209 (M+H+, 100).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
59 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([NH2:14])=[CH:4][C:5]([CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[C:29](=O)([O-])[O-:30].[Cs+].[Cs+]>CO.[Cu]I>[CH3:29][O:30][C:2]1[C:3]([NH2:14])=[CH:4][C:5]([CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
IC=1C(=CC(=NC1)C1CCOCC1)N
Name
Quantity
112 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
cesium carbonate
Quantity
2.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
copper(I) iodide
Quantity
59 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC(=NC1)C1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.